molecular formula C25H34O B156666 12'-Apo-beta-carotenal CAS No. 1638-05-7

12'-Apo-beta-carotenal

Cat. No. B156666
CAS RN: 1638-05-7
M. Wt: 350.5 g/mol
InChI Key: BQTOMHXDSCUCFR-PHPDKTIJSA-N
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Description

12’-Apo-beta-carotenal is an apo carotenoid C25 terpenoid compound that arises from the oxidative degradation of the beta,beta-carotene skeleton at the 12’-position . It is an antioxidant molecule found in gum arabic and maltodextrin microcapsules . It is also used as an ultrafast probe for ionic liquids .


Molecular Structure Analysis

The molecular formula of 12’-Apo-beta-carotenal is C25H34O . It has an average mass of 350.537 Da and a monoisotopic mass of 350.260956 Da .


Physical And Chemical Properties Analysis

The physical state of 12’-Apo-beta-carotenal is solid . A 1 percent solution in chloroform is clear . Its melting point (decomposition) is between 136 and 140 degrees Celsius (corrected) . The loss of weight on drying is not more than 0.2 percent , and the residue on ignition is not more than 0.2 percent .

Scientific Research Applications

Carotenoids and Health Benefits

12'-Apo-beta-carotenal belongs to the family of natural carotenoids, which include various compounds like β-carotene, lutein, and astaxanthin. These carotenoids are explored for their potential applications in food, nutraceuticals, and cosmeceuticals. Studies have focused on the production of carotenoids from natural sources, encapsulation techniques to enhance their properties, and their health benefits. Research has delved into preclinical, clinical, and epidemiological studies to explore carotenoids' impact on health issues such as cancer, obesity, type 2 diabetes, cardiovascular diseases, and mental health (Saini et al., 2022).

Natural Occurrence in Citrus Peels

β-Apo-8′-carotenal, a related compound, was identified as a minor constituent in citrus peels like Clementine and Dancy tangerines. This discovery highlights the natural occurrence of such carotenoids in everyday fruits and contributes to understanding their role in plant pigmentation and potential nutritional benefits (Curl, 1965).

Food Industry Applications

In the food industry, β-Apo-8′-Carotenal has been effectively used for coloring egg yolks. Its application demonstrates the versatility of carotenoids in food processing and enhancement (Bunnell et al., 1962).

Biosynthesis Pathways

Carotenoids, including β-Apo-12′-carotenal, are part of intricate biosynthesis pathways. Research in this area explores the enzymatic processes involved in the production of such compounds, shedding light on their natural synthesis and potential for bioengineering (Medina et al., 2011).

Bioavailability and Absorption

Studies on different apo-beta-carotenoids, including 12'-apo-beta-carotenal, have been conducted to determine their bioavailability and absorption rates. These studies provide insights into how these compounds are metabolized in organisms, which is crucial for their application in nutrition and health (Sharma et al., 1976).

Antioxidant Properties

Apocarotenals, such as 12'-apo-beta-carotenal, have been studied for their superior antioxidant activities. Their effectiveness in scavenging radicals and preventing oxidative stress is significant for their potential use in health supplements and therapies (Shi et al., 2021).

properties

IUPAC Name

(2E,4E,6E,8E,10E,12E)-2,7,11-trimethyl-13-(2,6,6-trimethylcyclohexen-1-yl)trideca-2,4,6,8,10,12-hexaenal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O/c1-20(11-7-8-12-22(3)19-26)13-9-14-21(2)16-17-24-23(4)15-10-18-25(24,5)6/h7-9,11-14,16-17,19H,10,15,18H2,1-6H3/b8-7+,13-9+,17-16+,20-11+,21-14+,22-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTOMHXDSCUCFR-PHPDKTIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=O)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40167661
Record name 12'-Apo-beta,psi-carotenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12'-Apo-beta-carotenal

CAS RN

1638-05-7
Record name β-apo-12′-Carotenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 12'-Apo-beta,psi-carotenal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001638057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 12'-Apo-beta,psi-carotenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7,11-trimethyl-13-(2,6,6-trimethylcyclohex-1-en-1-yl)tridecahexaen-2,4,6,8,10,12-al
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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